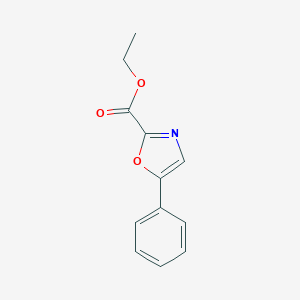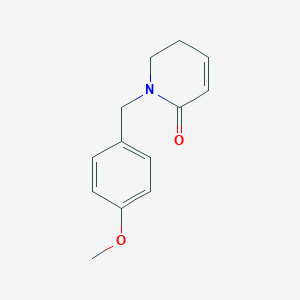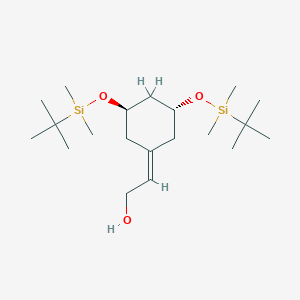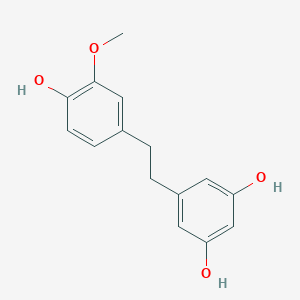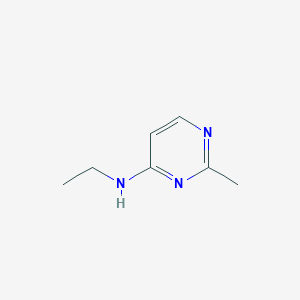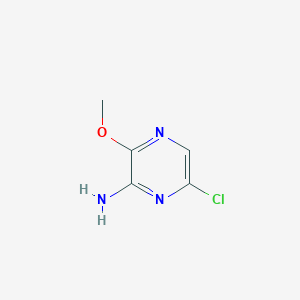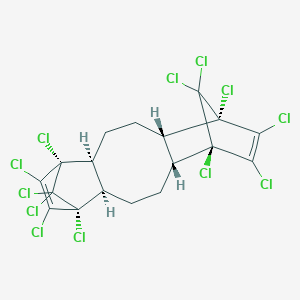
Anti-dodecachloropentacyclooctadecadiene
Vue d'ensemble
Description
Anti-dodecachloropentacyclooctadecadiene is a chemical compound with the molecular formula C18H12Cl12 . It has an average mass of 653.724 Da and a monoisotopic mass of 647.720154 Da . It has 8 defined stereocenters .
Molecular Structure Analysis
The molecular structure of Anti-dodecachloropentacyclooctadecadiene is complex, with 8 defined stereocenters . The compound has a molecular formula of C18H12Cl12 .Physical And Chemical Properties Analysis
Anti-dodecachloropentacyclooctadecadiene has a molecular formula of C18H12Cl12, an average mass of 653.724 Da, and a monoisotopic mass of 647.720154 Da .Applications De Recherche Scientifique
Abstract
Research has identified Anti-dodecachloropentacyclooctadecadiene as a dechlorinated breakdown product of Chlorinated flame retardants like Dechlorane Plus (DP), commonly used in various commercial applications. Its environmental presence, detected in aquatic organisms near a chemical production facility, raises concerns about its accumulation and trophic magnification in food webs. Trophic magnification factors (TMFs) and biota-sediment accumulation factors (BSAFs) suggest that Anti-dodecachloropentacyclooctadecadiene, along with other structurally related compounds, exhibits biomagnification, meaning its concentration increases at higher trophic levels in the food web. The trophic level-related concentration ratios and the stereoselectivity in bioaccumulation highlight the ecological risks and the need for further environmental monitoring and impact assessment of these compounds (Wang et al., 2015).
Interaction with Biological Systems
Abstract
Synthetic bilayer-forming compounds, including Anti-dodecachloropentacyclooctadecadiene derivatives, have shown a range of interactions with prokaryotic and eukaryotic cells, including cell adhesion, charge alteration, and viability loss at certain concentrations. These interactions are of significant interest, as they suggest potential applications of these compounds as antimicrobial agents, exhibiting differential cytotoxicity in vitro. The multifaceted roles of these synthetic bilayers, both as potential drugs and carriers for other therapeutic agents, present a promising area for further research and application in biomedicine (Carmona-Ribeiro, 2003).
Implications for Wildlife and Environmental Health
Abstract
The environmental prevalence of Dechlorane-related compounds (DRCs), including Anti-dodecachloropentacyclooctadecadiene, was assessed in Baltic wild salmon. The detection of these compounds in muscle tissues raises concerns about environmental contamination and its potential effects on wildlife health. Although the observed concentrations were lower compared to other industrialized areas, the significant relationships between DRCs and other environmental contaminants necessitate ongoing monitoring and evaluation of the ecological and health implications of these persistent organic pollutants (Rjabova et al., 2016).
Propriétés
IUPAC Name |
(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-VBCJEVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016864 | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-dodecachloropentacyclooctadecadiene | |
CAS RN |
135821-74-8 | |
| Record name | Dodecachloropentacyclooctadecadiene, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



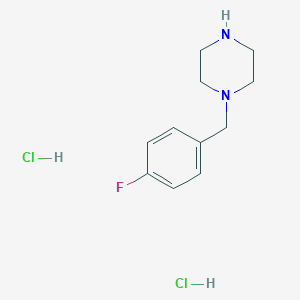
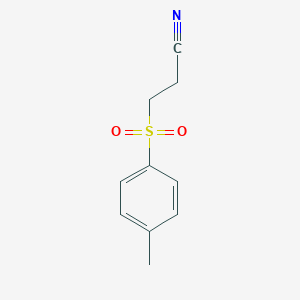
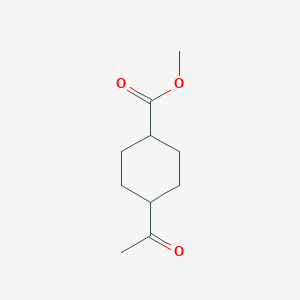
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
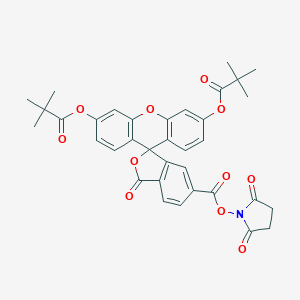
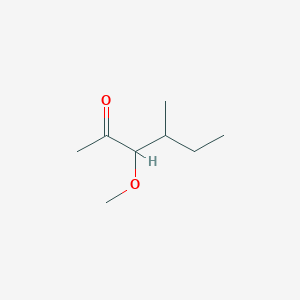
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
